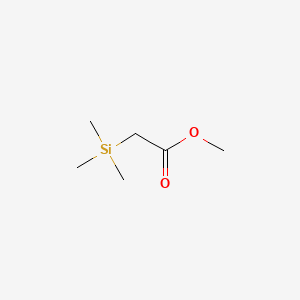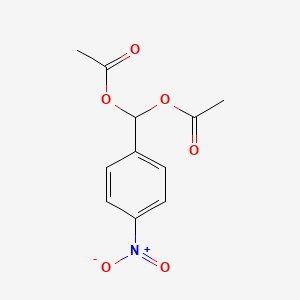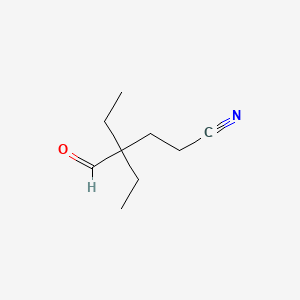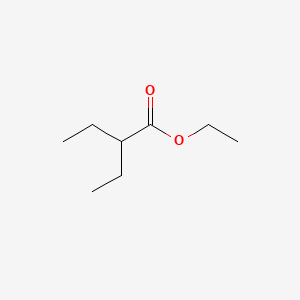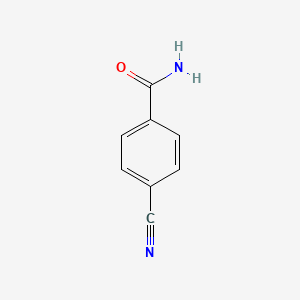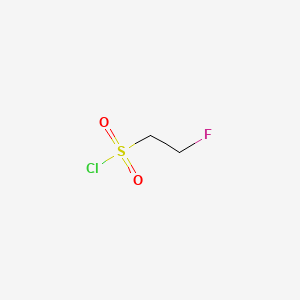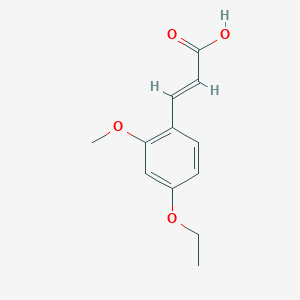
5,6-Dihydrouridine
描述
5,6-二氢尿苷是一种从尿苷衍生的修饰核苷。 它的特点是在尿苷分子中添加两个氢原子,形成一个完全饱和的嘧啶环,没有剩余的双键 。 这种化合物常见于转移 RNA (tRNA) 和核糖体 RNA (rRNA) 分子中,它在增强 RNA 结构的构象灵活性方面发挥作用 .
作用机制
5,6-二氢尿苷通过破坏 RNA 螺旋中的堆积相互作用来发挥作用,从而使 RNA 结构不稳定 。 它稳定 C2’-内型糖构象,它比 C3’-内型糖构象更灵活。 这种灵活性会传播到 5’-相邻残基,增强 RNA 分子的整体构象灵活性 .
类似化合物:
尿苷: 5,6-二氢尿苷的前体,缺少额外的氢原子。
假尿苷: 另一种修饰核苷,它稳定 RNA 结构,与 5,6-二氢尿苷的不稳定作用相反.
2’-O-甲基尿苷: 一种也稳定 RNA 结构的修饰核苷。
独特性: 5,6-二氢尿苷在其增强 RNA 分子构象灵活性,尤其是在冷适应生物体中的能力方面是独一无二的。 这种特性使其与通常稳定 RNA 结构的其他修饰核苷区分开来 .
生化分析
Biochemical Properties
5,6-Dihydrouridine is involved in several biochemical reactions, primarily through its interaction with various enzymes and proteins. One of the key enzymes responsible for the synthesis of this compound is dihydrouridine synthase, which catalyzes the reduction of uridine to this compound in RNA transcripts . The interaction between this compound and dihydrouridine synthase is crucial for the post-transcriptional modification of tRNA, which enhances the conformational flexibility of the RNA molecule .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In tRNA, the presence of this compound increases the local flexibility of the RNA molecule, which is essential for its proper functioning during protein synthesis . This modification also influences cell signaling pathways, gene expression, and cellular metabolism by affecting the stability and structure of RNA molecules . For example, in psychrophilic bacteria, high levels of this compound in tRNA provide the necessary flexibility for the tRNA to function at low temperatures .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with dihydrouridine synthase, which catalyzes the reduction of the 5,6-double bond in uridine to form this compound . This post-transcriptional modification occurs in the D-loop of tRNA and other conserved positions in RNA molecules . The presence of this compound disrupts the stacking interactions in RNA helices, destabilizing the RNA structure and increasing its conformational flexibility . This effect is propagated to the neighboring residues, enhancing the overall flexibility of the RNA molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a shelf life of up to four years when stored at -20°C . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types being studied. For example, in in vitro studies, the presence of this compound in tRNA has been shown to enhance the flexibility and stability of the RNA molecule over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can enhance the flexibility and stability of tRNA, leading to improved protein synthesis and cellular function . High doses of this compound can have toxic or adverse effects, including the inhibition of enzyme activity and disruption of cellular processes . These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with dihydrouridine synthase and other enzymes . This modification is formed post-transcriptionally by the reduction of uridine in tRNA transcripts . The presence of this compound in tRNA affects the metabolic flux and levels of metabolites by influencing the stability and structure of the RNA molecule . Additionally, this compound can be further modified to form 5-methyldihydrouridine, which has additional effects on RNA function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This modification is primarily localized in the D-loop of tRNA and other conserved positions in RNA molecules . The presence of this compound in these regions affects the localization and accumulation of the RNA molecule, influencing its overall function and stability . Additionally, the distribution of this compound can vary depending on the specific cell types and experimental conditions being studied .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it is found in tRNA and other RNA molecules . This localization is directed by targeting signals and post-translational modifications that ensure the proper distribution of this compound within the cell . The presence of this compound in specific subcellular compartments can affect its activity and function, influencing the overall stability and flexibility of the RNA molecule .
准备方法
合成路线和反应条件: 5,6-二氢尿苷是在 RNA 转录本中通过还原尿苷残基的 5,6-双键来转录后合成的。 还原过程涉及使用还原剂,如硼氢化钠或碱性条件 .
工业生产方法: 虽然 5,6-二氢尿苷的具体工业生产方法没有得到广泛的记录,但使用二氢尿苷合成酶对尿苷进行酶促还原仍然是主要方法。 通过优化反应条件和酶浓度,可以将该过程扩大到工业应用 .
化学反应分析
反应类型: 5,6-二氢尿苷会发生各种化学反应,包括:
还原: 其合成的主要反应,其中尿苷被还原为 5,6-二氢尿苷.
氧化: 它可以在特定条件下氧化回尿苷。
取代: 由于嘧啶环上存在反应位点,它可以参与亲核取代反应。
常用试剂和条件:
还原剂: 硼氢化钠,碱性条件.
氧化剂: 温和的氧化剂可以将 5,6-二氢尿苷还原为尿苷。
主要产物:
还原产物: 来自尿苷的 5,6-二氢尿苷。
氧化产物: 来自 5,6-二氢尿苷的尿苷。
科学研究应用
5,6-二氢尿苷在科学研究中有多种应用:
相似化合物的比较
Uridine: The precursor to 5,6-dihydrouridine, which lacks the additional hydrogen atoms.
Pseudouridine: Another modified nucleoside that stabilizes RNA structure, in contrast to the destabilizing effect of this compound.
2’-O-Methyluridine: A modified nucleoside that also stabilizes RNA structure.
Uniqueness: this compound is unique in its ability to enhance the conformational flexibility of RNA molecules, particularly in cold-adapted organisms. This property distinguishes it from other modified nucleosides that typically stabilize RNA structures .
属性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTBLXKRQACLCR-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021329 | |
| Record name | 3,4,5,6-Tetrahydrouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5,6-Dihydrouridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5627-05-4, 18771-50-1 | |
| Record name | Dihydrouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5627-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydrouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005627054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5,6-Tetrahydrouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dihydrouridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5FR359JO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5,6-Dihydrouridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




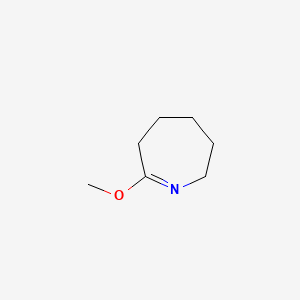
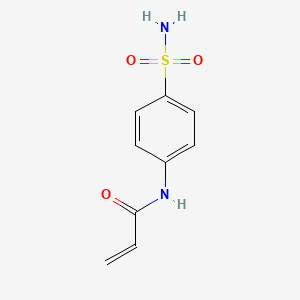

![2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B1359945.png)

